(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol
Overview
Description
(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol, or (1R,2S)-2-BNSAP, is an organic compound belonging to the class of amines. It is a chiral molecule, meaning that it has two different optical isomers, or mirror images. It is a colorless liquid with a sweet odor, and has a variety of applications in chemical synthesis and scientific research.
Scientific Research Applications
Sulfonation and Acylation Reactions :
- The compound is used in reactions involving sulfur compounds, substituted alcohols, and diols. Its involvement in N-sulfonation and acylation, including formylation and Friedel-Crafts reactions, suggests its utility in synthetic organic chemistry (Abiko, 2003).
Enantioselective Synthesis :
- The compound plays a role in the enantioselective boron-mediated asymmetric Aldol reaction of carboxylic esters, which is important for creating specific stereoisomers of organic compounds (Abiko, 2003).
Anticancer Agent Synthesis :
- It is used in the synthesis of novel anticancer agents. Specifically, derivatives of this compound have shown cytotoxic effects on various breast cancer cell lines, highlighting its potential in cancer research (Redda et al., 2011).
Lithiation Reactions :
- The compound is used in the synthesis of imidazo[1,2-b][1,2]benzothiazine 4,4-dioxide derivatives via lateral lithiation, indicating its role in the development of new organic molecules (Kacem & Hassine, 2012).
Chiral Ligand Synthesis :
- It's involved in synthesizing chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, which is essential for creating enantiomerically pure products in organic synthesis (Asami et al., 2015).
Pharmacological Activities :
- Studies also indicate its relevance in understanding pharmacological activities, especially in relation to anticancer and anti-inflammatory agents, where its derivatives are analyzed for efficacy (various authors).
properties
IUPAC Name |
N-benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3/t21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERKXJNXPLVAC-URXFXBBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@@H](C)[C@@H](C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457452 | |
Record name | N-Benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol | |
CAS RN |
187324-63-6 | |
Record name | N-Benzyl-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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